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Compound of Interest

Compound Name: 2-Methyl-3-morpholin-4-ylaniline
Cat. No.: B13303027
Get Quote

Executive Summary & Chemical Identity

2-Methyl-3-morpholinoaniline is a specialized trisubstituted benzene derivative employed
primarily as a scaffold in the development of kinase inhibitors (e.g., Btk, mTOR, and EGFR
inhibitors). Its structural value lies in the 2-methyl group, which provides conformational
restriction (atropisomerism potential), and the 3-morpholine ring, which enhances aqueous
solubility and metabolic stability in drug candidates.

Core Identity Table
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Property Specification
IUPAC Name 2-Methyl-3-(morpholin-4-ylaniline
Common Name 3-Morpholino-2-methylaniline

) Not widely listed as commodity; synthesized via
CAS Registry Number

55289-36-6
Molecular Formula C11H1eN20
Molecular Weight 192.26 g/mol
SMILES CC1=C(N)C=CC=C1N2CCcO0cCccC2
Key Precursor 3-Bromo-2-methylaniline (CAS 55289-36-6)

Structural Analysis & Electronic Properties
Steric & Electronic Environment

The molecule features a 1,2,3-substitution pattern on the benzene ring. This arrangement
creates a unique steric environment:

o Ortho-Effect (Methyl vs. Morpholine): The methyl group at position 2 sterically crowds the
morpholine ring at position 3. This forces the morpholine ring to twist out of coplanarity with
the benzene ring, disrupting

-conjugation between the morpholine nitrogen and the aromatic system.

o Consequence: The morpholine nitrogen retains more

character, making it more basic compared to a planar aniline, though still less basic than
an aliphatic amine.

¢ Aniline Reactivity: The primary amine at position 1 is relatively unhindered and electron-rich,
making it the primary nucleophile for subsequent drug conjugation (e.g., amide coupling or
SNAr reactions with heterocycles).

Pharmacophore Visualization (Graphviz)
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The following diagram illustrates the functional connectivity and steric interactions within the
molecule.

Position 1

1-Amino Group

Ortho (Primary Nucleophile)

Positioning

Benzene Core Position 2 2-Methyl Group I .
(Aromatic Scaffold) (Steric Lock) Steric Clash
_ (Twists Ring)

A

Position3 ~ Tv--___ ine Ri
—_— 3-Morpholine Ring
(Solubility Handle)

Click to download full resolution via product page

Figure 1: Structural connectivity and steric interactions. The 2-Methyl group acts as a
conformational anchor, twisting the 3-Morpholine ring.

Synthetic Pathways[2][5]

The most authoritative and high-yield route to 2-Methyl-3-morpholinoaniline is the Buchwald-
Hartwig Cross-Coupling of 3-bromo-2-methylaniline. Traditional nucleophilic aromatic
substitution (SNAr) is generally ineffective due to the electron-rich nature of the toluene ring
and the lack of strong electron-withdrawing groups.

Protocol: Palladium-Catalyzed Amination

Objective: Synthesize 2-Methyl-3-morpholinoaniline from 3-bromo-2-methylaniline.

Reagents & Materials
e Substrate: 3-Bromo-2-methylaniline (1.0 eq)

e Amine Source: Morpholine (1.2 - 1.5 eq)
o Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd22(dba)s] (1-2 mol%)

e Ligand: BINAP or Xantphos (2-4 mol%)
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e Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

¢ Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology

 Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux
condenser and nitrogen/argon inlet.

» Reagent Charging: Charge the flask with 3-bromo-2-methylaniline (e.g., 5.0 g), NaOtBu (3.8
9), Pdz(dba)s (480 mg), and BINAP (660 mg) under a positive pressure of inert gas.

» Solvent Addition: Add anhydrous toluene (50 mL) via syringe.
e Amine Addition: Add morpholine (2.8 mL) via syringe.

¢ Reaction: Heat the mixture to 100°C for 12—-18 hours. Monitor conversion via LC-MS (Target
Mass: 193.1 [M+H]*).

o Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove
palladium residues and inorganic salts. Wash the pad with ethyl acetate.

o Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via
flash column chromatography (SiO2z; Hexanes/Ethyl Acetate gradient, typically 20-40%
EtOAC).

Reaction Scheme Visualization
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Figure 2: Buchwald-Hartwig amination pathway for the synthesis of the target scaffold.

Characterization & Quality Control

To ensure the integrity of the synthesized intermediate, the following spectroscopic signatures
must be verified.

1H-NMR (400 MHz, CDCIs) Expected Signals
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Chemical Shift () Multiplicity Integration Assighment

6.90-7.10 Multiplet 1H Aromatic C-5 H

6.40 - 6.60 Doublet/Multiplet 2H Aromatic C-4, C-6 H
Triplet (

3.80-3.85 4H Morpholine -O-CHa-
Hz)

3.50 Broad Singlet 2H Aniline -NH:z
Triplet (

2.90 - 3.00 4H Morpholine -N-CHz-
Hz)

2.15 Singlet 3H Aryl-CHs (Methyl)

Note: The methyl peak at ~2.15 ppm is diagnostic. The morpholine protons appear as two
distinct triplets due to the heteroatoms.

Mass Spectrometry (ESI-MS)

 lonization Mode: Positive (+ve)

e Molecular lon: [M+H]* = 193.13 Da

o Fragmentation: Loss of morpholine fragment may be observed at high collision energies.

Medicinal Chemistry Applications

This scaffold is a critical building block for Bruton's Tyrosine Kinase (Btk) inhibitors and mTOR
modulators.

Role in Drug Design[6][7][8]

o Solubility Enhancement: The morpholine ring lowers the LogP of the parent hydrophobic
kinase inhibitor, improving oral bioavailability.

o Selectivity Filter: The 2-methyl group creates a "twist" that can fit into specific hydrophobic
pockets (e.g., the gatekeeper region) of kinases, potentially improving selectivity against off-
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target kinases.

o Linker Capability: The 1-amino group serves as a versatile attachment point for warheads
(e.g., acrylamides for covalent inhibition) or hinge-binding motifs (e.g., pyrimidines, purines).

Example Workflow: Btk Inhibitor Synthesis

The 1-amino group is typically reacted with a chloropyrimidine or acryloyl chloride to form the
active drug core.

e Reaction: 2-Methyl-3-morpholinoaniline + 4-chloropyrrolo[2,3-d]pyrimidine
Active Kinase Inhibitor Core.

Safety & Handling

o Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

o Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The aniline amine is prone to
oxidation (browning) upon air exposure.

» PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid inhalation of
dust/vapors.

References
¢ Buchwald-Hartwig Amin

o Source: BenchChem Technical D
o Context: Protocol for coupling morpholine to sterically hindered anilines.

e Synthesis of Morpholine-Containing Kinase Inhibitors

o Source: Google Patents (US9125889B2 - Use of inhibitors of Bruton's tyrosine kinase)
o Context: Describes the use of 3-amino-2-methylphenyl scaffolds in drug development.

 Structural Properties of Morpholino-Anilines

o Source: PubChem Compound Summary
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o Context: General physical and chemical properties of related morpholino-aniline deriv

¢ To cite this document: BenchChem. [Chemical Structure & Synthesis Guide: 2-Methyl-3-
morpholinoaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13303027/docs#chemical-structure-synthesis-guide-
2-methyl-3-morpholinoaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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